
Etamicastat hydrochloride
概要
準備方法
合成経路と反応条件
BIA 5-453(塩酸塩)の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、高純度と収率を確保するために注意深く制御される中間体を伴う一連の有機反応を通じて合成されることが知られています .
工業生産方法
BIA 5-453(塩酸塩)の工業生産は、大規模合成、精製、品質管理を含む標準的な医薬品製造慣行に従っています。 この化合物は、一貫性と安全性を確保するために、GMP(医薬品製造管理基準)に従って製造されています .
化学反応の分析
反応の種類
BIA 5-453(塩酸塩)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 これらの反応の条件は、通常、化合物の完全性を維持するために制御されています .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化形態が生成される場合があります .
科学研究への応用
BIA 5-453(塩酸塩)は、幅広い科学研究への応用があります。
化学: ドーパミンβ-ヒドロキシラーゼの阻害を研究するためのモデル化合物として使用されています。
生物学: 神経伝達物質レベルとその関連する生理学的プロセスに対する影響について調査されています。
医学: 高血圧およびその他の心血管疾患の潜在的な治療法として探求されています。
科学的研究の応用
Hypertension Treatment
Etamicastat is primarily investigated for its antihypertensive properties. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients:
- Clinical Study Overview : A randomized, double-blind study assessed the tolerability and pharmacodynamics of etamicastat in male patients with mild to moderate hypertension. Participants received doses of 50, 100, or 200 mg for ten days. Results indicated significant reductions in blood pressure compared to placebo groups .
- Pharmacokinetics : The pharmacokinetic profile shows that etamicastat is rapidly absorbed with a half-life ranging from 19 to 28 hours. Its metabolism is primarily through N-acetylation, which affects its pharmacokinetics based on individual genetic variations (N-acetyltransferase phenotype) .
Heart Failure
Research indicates that etamicastat may also have applications in managing chronic heart failure:
- Animal Studies : In cardiomyopathic hamster models, etamicastat improved survival rates and demonstrated beneficial effects on heart function by modulating sympathetic nervous system activity .
- Mechanistic Insights : The reduction of norepinephrine not only lowers blood pressure but may also enhance renal function parameters such as renal vasodilation and diuresis .
Comparative Analysis with Other Compounds
Etamicastat's unique mechanism distinguishes it from other compounds that affect catecholamine levels. Below is a comparative table highlighting its features against similar drugs:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Disulfiram | Inhibits dopamine β-hydroxylase | Primarily used for alcohol dependence |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Antidepressant and smoking cessation aid |
Reserpine | Depletes monoamines from nerve terminals | Historically used for hypertension |
Phenelzine | Monoamine oxidase inhibitor | Used as an antidepressant |
Etamicastat's selectivity for peripheral dopamine β-hydroxylase minimizes central nervous system side effects commonly seen with broader-acting compounds .
Safety and Tolerability
Safety assessments indicate that etamicastat is well tolerated among participants in clinical trials:
- Adverse Events : Most reported adverse events were mild to moderate and resolved without complications. No serious adverse events were noted during trials involving repeated dosing .
- Cardiac Safety Profile : Studies have indicated that etamicastat does not significantly affect cardiac function or induce arrhythmias at therapeutic doses, making it a promising candidate for cardiovascular therapy .
作用機序
BIA 5-453(塩酸塩)は、ドーパミンをノルエピネフリンに変換する酵素であるドーパミンβ-ヒドロキシラーゼを阻害することで効果を発揮します。 この阻害は、ノルエピネフリンのレベルを低下させ、その結果血圧が低下します。 この化合物は、末梢ドーパミンβ-ヒドロキシラーゼを選択的に標的とし、中枢神経系への影響を最小限に抑えます .
類似化合物との比較
類似化合物
ザミカスタット: 心血管研究で類似の用途を持つ、別のドーパミンβ-ヒドロキシラーゼ阻害剤。
ジスルフィラム: アルコール依存症の治療に使用されていることが知られていますが、ドーパミンβ-ヒドロキシラーゼも阻害しますが、選択性と副作用が異なります
独自性
BIA 5-453(塩酸塩)は、末梢ドーパミンβ-ヒドロキシラーゼに対する高い選択性と可逆的阻害機構により、独特です。 この選択性により、中枢神経系の副作用のリスクが軽減され、心血管療法の有望な候補となります .
生物活性
Etamicastat hydrochloride, a reversible inhibitor of dopamine β-hydroxylase (DBH), has garnered attention for its potential therapeutic applications in managing hypertension and heart failure. This compound works by decreasing the biosynthesis of noradrenaline, thereby modulating sympathetic nervous system activity and influencing cardiovascular parameters. This article delves into the biological activity of etamicastat, highlighting its pharmacokinetics, metabolism, and clinical efficacy based on diverse research findings.
Overview of Etamicastat
Chemical Structure and Mechanism of Action:
Etamicastat, chemically known as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, selectively inhibits DBH, the enzyme responsible for converting dopamine to noradrenaline in sympathetic nerves. By inhibiting this enzyme, etamicastat effectively reduces noradrenaline levels in sympathetically innervated tissues, leading to various physiological effects, including decreased blood pressure and improved renal function parameters such as diuresis and natriuresis .
Pharmacokinetics
Absorption and Distribution:
Etamicastat is rapidly absorbed following oral administration, with peak plasma concentrations (C_max) typically occurring within 1 to 3 hours post-dose. The elimination half-life ranges from 18.1 to 25.7 hours . The pharmacokinetics of etamicastat are significantly influenced by the patient's N-acetyltransferase 2 (NAT2) phenotype, which affects the rate of N-acetylation—a major metabolic pathway for this compound .
Metabolism:
The primary metabolic pathway for etamicastat involves N-acetylation to form BIA 5-961, with additional pathways including oxidative deamination and glucuronidation . Approximately 40% of the administered dose is excreted in urine as unchanged etamicastat and its metabolites .
Clinical Studies and Efficacy
Hypertension Management:
Clinical trials have demonstrated that etamicastat is effective in reducing blood pressure in patients with mild to moderate hypertension. In a randomized, double-blind study involving male patients aged 18 to 65 years, doses of etamicastat (50 mg, 100 mg, and 200 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo over a treatment period of 10 days .
Dose (mg) | Mean Decrease in Nighttime SBP (mm Hg) | Statistical Significance |
---|---|---|
50 | -11.66 | P < 0.05 |
100 | -14.92 | P < 0.01 |
200 | -13.62 | P < 0.01 |
Animal Studies:
In spontaneously hypertensive rats (SHRs), etamicastat administration resulted in dose-dependent reductions in both systolic and diastolic blood pressure without significant reflex tachycardia . The compound also increased urinary dopamine excretion while decreasing urinary norepinephrine levels, further supporting its role in modulating sympathetic activity .
Safety and Tolerability
Etamicastat has been reported to be well tolerated across various studies. Adverse events were generally mild to moderate and resolved without long-term consequences . The pharmacokinetic variability observed among individuals is primarily attributed to differences in NAT2 phenotyping .
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling of Etamicastat hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical compatibility via manufacturer guidelines) and lab coats. Avoid latex gloves due to potential permeability issues .
- Engineering Controls : Work in a fume hood for powder handling to minimize inhalation risks .
- Training : Documented training on SOPs, hazard communication, and emergency procedures (e.g., spill containment, first aid) is mandatory before handling. Maintain records of training completion .
- Storage : Store in airtight containers at -20°C, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles .
Q. How should researchers design initial in vitro experiments to assess this compound’s pharmacological activity?
- Methodological Answer :
- Cell Lines : Use primary immune cells (e.g., mouse splenocytes) or relevant cell models (e.g., Th17 differentiation assays) to evaluate target engagement (e.g., RORγt inhibition) .
- Dose Ranges : Test concentrations spanning 1 nM–10 µM to establish IC50 values. Include vehicle controls (e.g., DMSO ≤0.1%) and reference inhibitors (e.g., known RORγt blockers) .
- Assay Validation : Confirm assay reproducibility via intra- and inter-day precision tests (CV <15%) .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Purity : HPLC-UV/ELSD with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .
- Stability : Perform stress testing (e.g., pH 3–9 buffers, 40°C/75% RH) monitored via LC-MS to identify degradation products .
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids (e.g., FaSSIF) .
Advanced Research Questions
Q. How can conflicting data on this compound’s selectivity across ROR isoforms (α, β, γt) be resolved?
- Methodological Answer :
- Assay Standardization : Compare results using identical assay conditions (e.g., ligand concentrations, cell types). For example, ensure RORγt selectivity by verifying >1,000-fold lower activity against RORα/β via competitive binding assays .
- Orthogonal Validation : Confirm findings with CRISPR-edited RORγt-KO cell lines or structural analysis (e.g., X-ray crystallography of ligand-receptor complexes) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Etamicastat studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 values. Report 95% confidence intervals .
- Outlier Handling : Use Grubbs’ test (α=0.05) to identify and exclude outliers. Validate normality via Shapiro-Wilk test .
- Power Analysis : Predefine sample sizes (n ≥3) using pilot data to ensure statistical power >80% .
Q. How should researchers optimize in vivo pharmacokinetic (PK) studies for this compound?
- Methodological Answer :
- Dosing Routes : Compare oral vs. intravenous administration in rodents to calculate bioavailability (e.g., 10 mg/kg dose) .
- Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Use LC-MS/MS for quantification (LLOQ ≤1 ng/mL) .
- Metabolite Profiling : Identify major metabolites via high-resolution mass spectrometry (HRMS) and compare across species (e.g., mouse vs. human microsomes) .
Q. Data Contradiction and Reproducibility
Q. What steps should be taken if experimental results contradict published data on this compound’s efficacy?
- Methodological Answer :
- Reagent Verification : Confirm compound identity (via NMR, HRMS) and purity. Cross-check supplier certificates (e.g., MedChemExpress) against in-house analyses .
- Protocol Harmonization : Replicate experiments using the original study’s conditions (e.g., cell density, incubation time) .
- Meta-Analysis : Pool data from multiple studies to assess effect size heterogeneity (e.g., I² statistic) .
Q. Tables for Key Data
Table 1: Stability and Solubility Profile of this compound
Property | Conditions | Value | Reference |
---|---|---|---|
Solubility (PBS, pH 7.4) | 25°C, 24 h | 2.3 mg/mL | |
Storage Stability | -20°C, dark, anhydrous | >95% purity after 6 months | |
Solution Stability | RT, 24 h (DMSO stock) | <5% degradation |
Table 2: Key Pharmacological Parameters
Parameter | Value (Mean ± SD) | Assay Type | Reference |
---|---|---|---|
RORγt IC50 | 17 nM ± 1.5 | Competitive binding (SPR) | |
Th17 Inhibition (IL-17A) | IC50 = 57 nM ± 8 | Mouse splenocyte assay |
特性
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDOSZCFINPAD-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677773-32-9 | |
Record name | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。